molecular formula C11H7NO4 B11889038 Quinoline-4,7-dicarboxylic acid CAS No. 89118-76-3

Quinoline-4,7-dicarboxylic acid

Cat. No.: B11889038
CAS No.: 89118-76-3
M. Wt: 217.18 g/mol
InChI Key: ZTGFXCFSVVYDEX-UHFFFAOYSA-N
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Description

Quinoline-4,7-dicarboxylic acid is a heterocyclic aromatic organic compound that features a quinoline core with carboxylic acid groups at the 4 and 7 positions. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial chemistry .

Chemical Reactions Analysis

Types of Reactions: Quinoline-4,7-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

Quinoline-4,7-dicarboxylic acid serves as a pivotal scaffold in the design of new pharmaceuticals. Its derivatives have shown promise in treating various diseases, particularly those caused by bacterial infections and cancer.

1.1 Antimicrobial Activity

Research indicates that quinoline derivatives exhibit substantial antibacterial properties. For instance, a study evaluated several quinoline-4-carboxylic acid derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications enhanced antibacterial efficacy, with specific compounds showing significant activity against methicillin-resistant Staphylococcus aureus (MRSA) .

1.2 Antitubercular Activity

Recent investigations highlighted the potential of arylated quinoline carboxylic acids as inhibitors of Mycobacterium tuberculosis. Compounds derived from this compound were synthesized and screened for their ability to inhibit both replicating and non-replicating forms of the bacterium. Notably, some derivatives displayed promising activity at low micromolar concentrations .

Drug Design and Development

This compound is integral to the development of novel therapeutic agents.

2.1 Immunomodulators

A significant application involves the synthesis of aminoacyl indazole immunomodulators derived from this compound. These compounds have been shown to inhibit blood coagulation factor FXIIa, which is critical in managing thrombotic conditions and autoimmune diseases . This highlights the compound's versatility in drug design.

2.2 Cancer Treatment

The compound has also been explored as a framework for developing selective inhibitors targeting fibroblast activation protein (FAP), which is implicated in cancer progression. FAP inhibitors based on this compound have shown efficacy in preclinical models for tumor resistance .

Synthesis and Characterization

The synthesis of this compound and its derivatives is well-documented, with various methods reported in the literature. The synthetic routes often emphasize cost-effectiveness and yield optimization.

3.1 Synthetic Methods

Recent advancements have focused on simplifying the synthesis of quinoline derivatives while maintaining high yields and purity. For example, a method utilizing readily available starting materials has been developed to produce 7-hydroxyquinoline-4-carboxylic acid efficiently . The following table summarizes some synthetic methods and their respective yields:

Synthetic Method Yield (%) Key Features
Reaction of 6-bromoisatin with pyruvic acid85Simple route with low-cost materials
Diazotization followed by hydrolysis90High yield with minimal toxic reagents
Amidation reactions for FAP inhibitors75Targeted synthesis for cancer therapeutics

Case Studies

Several case studies illustrate the practical applications of this compound:

4.1 Development of Antitubercular Agents

A study synthesized a series of arylated quinoline carboxylic acids that were tested against Mycobacterium tuberculosis. The most effective derivatives showed IC50 values below 1 μM, indicating strong potential for further development into antitubercular drugs .

4.2 Immunomodulatory Compounds

Research into immunomodulators based on this compound revealed that these compounds could effectively regulate immune responses by targeting specific coagulation pathways . This opens avenues for treating autoimmune disorders with fewer side effects compared to traditional therapies.

Mechanism of Action

The mechanism of action of quinoline-4,7-dicarboxylic acid involves its interaction with various molecular targets. It can form complexes with metal ions, which may induce the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) . These species can affect cellular pathways and lead to various biological effects.

Comparison with Similar Compounds

Biological Activity

Quinoline-4,7-dicarboxylic acid (QDA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activities associated with QDA, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

1. Antimicrobial Activity

Quinoline derivatives, including QDA, have been extensively studied for their antimicrobial properties. Research indicates that QDA exhibits notable activity against various pathogens:

  • Antibacterial Activity : Studies have shown that QDA and its derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a recent study highlighted the effectiveness of QDA against Escherichia coli and Staphylococcus aureus .
  • Antifungal Activity : QDA has also demonstrated antifungal properties, particularly against strains such as Candida albicans. The mechanism is believed to involve disruption of fungal cell membranes .

Table 1: Antimicrobial Activity of this compound

PathogenActivityReference
Escherichia coliInhibition
Staphylococcus aureusInhibition
Candida albicansInhibition

2. Anticancer Properties

QDA has shown promise in cancer research, particularly in targeting various cancer cell lines:

  • Mechanism of Action : The anticancer activity is attributed to the ability of QDA to induce apoptosis in cancer cells. It has been observed to disrupt the cell cycle and promote cell death in breast cancer (MCF-7) and cervical cancer (HeLa) cells .
  • Case Studies : In a study involving various quinoline derivatives, QDA exhibited significant cytotoxicity against multiple cancer cell lines. The compounds were tested using MTT assays, revealing selective toxicity towards cancer cells while sparing normal cells .

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Reference
MCF-715.2
HeLa12.5
K-56218.0

3. Anti-inflammatory Effects

Recent studies have also highlighted the anti-inflammatory potential of QDA:

  • Inflammation Models : In vitro studies using lipopolysaccharide (LPS)-induced RAW264.7 macrophages demonstrated that QDA significantly reduces pro-inflammatory cytokine production without cytotoxic effects .
  • Mechanistic Insights : The anti-inflammatory action is thought to be mediated through inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .

4. Structure-Activity Relationship (SAR)

The biological activity of QDA can be influenced by its structural modifications:

  • Derivatives and Modifications : Research has shown that altering substituents on the quinoline ring can enhance or diminish biological activities. For example, modifications at the C-2 and C-6 positions have been linked to increased potency against specific targets such as Mycobacterium tuberculosis .

Table 3: Structure-Activity Relationship Insights

DerivativeModificationActivity
7iC-2 naphthylHigh anti-TB
7mC-6 isopropylEnhanced cytotoxicity

Properties

CAS No.

89118-76-3

Molecular Formula

C11H7NO4

Molecular Weight

217.18 g/mol

IUPAC Name

quinoline-4,7-dicarboxylic acid

InChI

InChI=1S/C11H7NO4/c13-10(14)6-1-2-7-8(11(15)16)3-4-12-9(7)5-6/h1-5H,(H,13,14)(H,15,16)

InChI Key

ZTGFXCFSVVYDEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1C(=O)O)C(=O)O

Origin of Product

United States

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